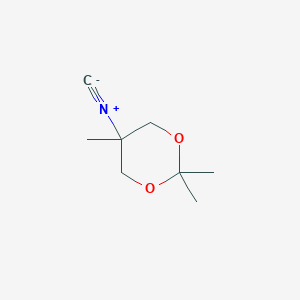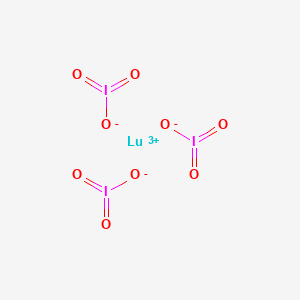
3-Methylhexahydrophthalic anhydride
Übersicht
Beschreibung
3-Methylhexahydrophthalic anhydride (MHHPA) is a chemical compound with the molecular formula C9H12O3 . It is used as a hardener for hot-cured epoxy resins in the electric/electronics industry, as well as a raw material for polyurethane/polyester resins, adhesives, LEDs, outdoor high voltage castings and composites, automotive clear coats, insecticide, plasticizer, and antirust .
Molecular Structure Analysis
The molecular structure of 3-Methylhexahydrophthalic anhydride is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylhexahydrophthalic anhydride include a density of 1.162 g/cm3, a boiling point of 300ºC at 760 mmHg, and a molecular weight of 168.19000 .Wissenschaftliche Forschungsanwendungen
Application in the Field of Polymer Science
Summary of the Application
3-Methylhexahydrophthalic anhydride is used in the curing process of commercial epoxy monomers . This process is crucial for the preparation of new thermosetting polymer materials .
Methods of Application
The curing of the epoxy monomer, specifically 4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate ERL-4221, with 3-Methylhexahydrophthalic anhydride was studied in the absence of a catalyst . Two complementary methods were used: Fourier-transform infrared spectroscopy and differential scanning calorimetry .
Results or Outcomes
The synthesized polymer network possesses a glass transition temperature of 222 °C, which is among the highest values for cured epoxy resin obtained so far .
Application in the Field of Material Science
Summary of the Application
3-Methylhexahydrophthalic anhydride is used in the synthesis of cyclotetrasiloxane, which is then applied as encapsulants for LED .
Methods of Application
The prepared cyclotetrasiloxane was cured with 3-Methylhexahydrophthalic anhydride .
Results or Outcomes
The cured products showed high light transmittance (> 90% at 450 nm) and strong thermal reliability .
Application in the Field of Coating Technology
Summary of the Application
3-Methylhexahydrophthalic anhydride is used in the development of bio-MPA-based alkyd coatings . These coatings exceed fossil PA-based coatings in terms of performance, sustainability, and resource efficiency .
Methods of Application
The Bio-Aromatics4Coatings (BA4C) project developed, assessed, and demonstrated the production and application of biobased 3-methylphthalic anhydride (bio-MPA) in alkyd coatings at kg-scale . This was done as a renewable alternative for fossil-based phthalic anhydride (PA) .
Results or Outcomes
The bio-MPA-based coatings showed improved performance compared to fossil PA-based coatings . They also resulted in a 3 kg CO2 emission reduction per kg of fossil PA replaced . Additionally, a reduction in the required solvent for the formulation of alkyd coatings is foreseen due to bio-MPA’s physical properties .
Application in the Field of High-End Electrical Applications
Summary of the Application
3-Methylhexahydrophthalic anhydride is used as a biobased near-drop-in replacement for petrochemical HHPA . This specialty chemical finds application in durable, high gloss, weather-resistant coatings, and high-end electrical applications .
Methods of Application
The exact methods of application in high-end electrical applications are not specified in the source . However, it is mentioned that 3-MHHPA and 3,6-DMHHPA might also find use in new end-user applications .
Results or Outcomes
The outcomes of this application are not specified in the source . However, the use of 3-MHHPA and 3,6-DMHHPA as replacements for petrochemical HHPA is expected to have benefits in terms of sustainability and performance .
Application in the Field of New End-User Applications
Summary of the Application
3-Methylhexahydrophthalic anhydride might also find use in new end-user applications . It is a biobased near-drop-in replacement for petrochemical phthalic anhydride (PA) .
Methods of Application
The exact methods of application in new end-user applications are not specified in the source . However, it is mentioned that 3-MPA might also find use in new end-user applications .
Results or Outcomes
The outcomes of this application are not specified in the source . However, the use of 3-MPA as a replacement for petrochemical PA is expected to have benefits in terms of sustainability and performance .
Safety And Hazards
Zukünftige Richtungen
MHHPA is a new type of liquid anhydride curing agent for epoxy resin, with a wide application field and increasing annual demand, owing to its advantages of light color, high stability, short curing time, etc . The global MHHPA market is expected to grow at a CAGR of 4.5% during the forecast period . The demand for MHHPA is increasing due to its use in the production of polyester resins, which are used in the manufacture of plastic bottles and containers .
Eigenschaften
IUPAC Name |
4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBYUPMEYVDXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029378 | |
| Record name | Hexahydro-4-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylhexahydrophthalic anhydride | |
CAS RN |
57110-29-9, 53319-73-6 | |
| Record name | 3-Methylhexahydrophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57110-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC225257 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, hexahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexahydro-4-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-3-methylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)








![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)